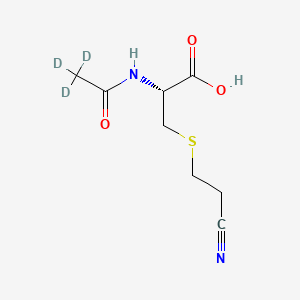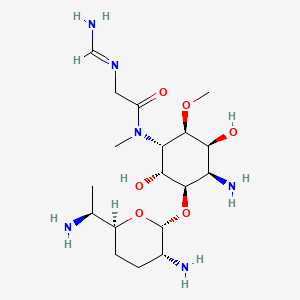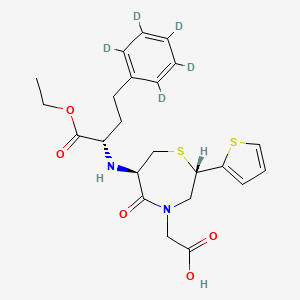
1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as indole-3-acetamido-polyamine conjugates have been synthesized and evaluated for antimicrobial activities . These compounds were found to exhibit strong growth inhibition of various bacteria .Applications De Recherche Scientifique
Diketopyrrolopyrroles (DPPs)
Diketopyrrolopyrroles, closely related to the compound , are highlighted for their extensive applications due to their outstanding optical properties. These compounds are utilized in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The adaptability of DPPs stems from their straightforward synthesis, good stability, and nearly perfect fluorescence quantum yield, making them valuable in both research and practical applications. The enhancement of their chromophore leads to a significant alteration in their optical properties, including a strong bathochromic shift in absorption and an increase in two-photon absorption cross-section, paving the way for their continued relevance in optical materials (Grzybowski & Gryko, 2015).
Conjugated Polymers
The structural resemblance of isoDPP, BDP, and NDP to DPP makes them promising in the field of electronic devices due to their distinct optical, electrochemical, and device performance attributes. Conjugated polymers containing these chromophores have been explored since 2011, showing potential for high-performance electronic devices. This review underscores the theoretical framework for designing D–A type conjugated polymers for electronic applications (Deng et al., 2019).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered pyrrolidine ring, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold enhances the pharmacophore space exploration, contributes to the stereochemistry of molecules, and increases three-dimensional coverage, a phenomenon known as "pseudorotation." The review presents bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, indicating the significant role of pyrrolidine and its derivatives in drug discovery (Li Petri et al., 2021).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries, involves the application of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of lead molecules, demonstrating the intersection of catalysis and medicinal chemistry (Parmar et al., 2023).
Ionic Liquid-Based Catalysts for CO2 Conversion
Ionic liquids (ILs) serve as both solvents and catalysts for CO2 capture and conversion into value-added chemicals, highlighting the environmental applications of pyrrole derivatives. The review focuses on IL-based catalysts for converting CO2 into quinazoline-2,4(1H,3H)-diones, showcasing the potential of these compounds in addressing climate change through innovative chemical conversion strategies (Zhang et al., 2023).
Propriétés
IUPAC Name |
1-(3-aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c8-4-1-5-9-6(10)2-3-7(9)11;3-2(4,5)1(6)7/h2-3H,1,4-5,8H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQYFSRZPNLIDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725391 |
Source


|
| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886209-47-8 |
Source


|
| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)

![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)
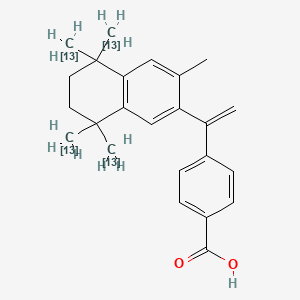

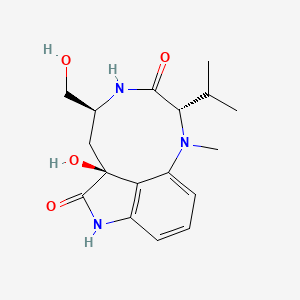
![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)
